CoA Ester vs. Free Acid: 37-Fold Higher Catalytic Efficiency Drives OTEMO Substrate Selection
The CoA-activated compound, [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA, is the preferred substrate for the key pathway enzyme OTEMO, showing a catalytic efficiency (kcat/Km) of 2.7 × 10^5 M^-1 s^-1, which is approximately 37-fold higher than that of the best-performing free acid analog, 2-oxocyclopentyl ethyl acetate (kcat/Km = 2.2 × 10^4 M^-1 s^-1) [1]. In contrast, the corresponding free acid, 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetic acid, exhibits negligible turnover (kcat = 0.13 s^-1) with an undetermined Km, confirming its status as a poor substrate [2].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 2.7 × 10^5 M^-1 s^-1 |
| Comparator Or Baseline | 2-Oxocyclopentyl ethyl acetate: 2.2 × 10^4 M^-1 s^-1; Free acid (2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetic acid): kcat = 0.13 s^-1, Km undetermined |
| Quantified Difference | ~12-fold higher than 2-oxocyclopentyl ethyl acetate; orders of magnitude higher than free acid |
| Conditions | Assay conditions: pH 9, 25°C, using purified OTEMO from Pseudomonas putida [2] |
Why This Matters
This data directly informs assay design and enzyme sourcing decisions; using the CoA ester ensures maximal enzyme turnover and avoids the kinetic bottlenecks associated with free acid substrates.
- [1] Table 1. Substrate specificity and kinetic parameters for OTEMO. Appl Environ Microbiol. 2012;78(7). View Source
- [2] Leisch H, Shi R, Grosse S, Morley K, Bergeron H, Cygler M, Iwaki H, Hasegawa Y, Lau PC. Cloning, Baeyer-Villiger biooxidations, and structures of the camphor pathway 2-oxo-Δ(3)-4,5,5-trimethylcyclopentenylacetyl-coenzyme A monooxygenase of Pseudomonas putida ATCC 17453. Appl Environ Microbiol. 2012 Apr;78(7):2200-12. View Source
